L-Glucose-3-13C
CAS No.:
Cat. No.: VC0206288
Molecular Formula: C₅¹³CH₁₂O₆
Molecular Weight: 181.15
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅¹³CH₁₂O₆ |
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Molecular Weight | 181.15 |
Introduction
Chemical Properties and Structure
L-Glucose-3-13C is characterized by the following fundamental properties:
Property | Value |
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Molecular Formula | C513CH12O6 |
Molecular Weight | 181.15 g/mol |
Synonyms | FM 602-3-13C; L(-)-Glucose-3-13C; Levoglucose-3-13C |
IUPAC Name | (3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
L-Glucose-3-13C shares the same molecular weight as other singly 13C-labeled glucose variants, such as L-Glucose-2-13C, but differs in the specific position of the 13C isotope. This positional difference is crucial for tracing specific metabolic pathways. The compound maintains the stereochemistry of L-glucose, which is the enantiomer of the naturally occurring D-glucose.
Structurally, L-Glucose-3-13C features the same hydroxyl group arrangement as L-glucose, but with a 13C isotope at the third carbon position. This creates a valuable metabolic tracer that can be distinguished from naturally occurring glucose via analytical techniques without altering its chemical behavior in most experimental settings.
Synthesis Methods
The synthesis of 13C-labeled glucose variants, including L-Glucose-3-13C, represents a significant achievement in chemical synthesis techniques. Similar compounds like 13C-labeled levoglucosan have been synthesized and purified with good yield on a gram scale using commercially available 13C glucose as the starting material .
The general approach to synthesizing position-specific 13C-labeled glucose compounds typically involves:
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Starting with a commercially available 13C-labeled precursor
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Employing selective activation of specific carbon positions
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Using protecting group strategies to maintain stereochemical control
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Purification through chromatography techniques, commonly on silica gel
For instance, related 13C-labeled compounds have been synthesized using 2-chloro-1,3-dimethylimidazolinium chloride to selectively activate the anomeric carbon toward substitution reactions . While this specific method was noted for 13C-labeled levoglucosan synthesis, similar approaches may be adapted for L-Glucose-3-13C production.
Applications in Metabolic Research
Tracer Studies and Metabolic Flux Analysis
L-Glucose-3-13C and similar 13C-labeled compounds serve as invaluable tools in metabolic research, particularly for tracing carbon flow through various biochemical pathways. The strategic placement of the 13C label at the C3 position allows researchers to monitor specific transformations during glycolysis, the tricarboxylic acid (TCA) cycle, and other metabolic pathways .
Researchers have utilized 13C-labeled glucose compounds to:
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Quantify glucose uptake and consumption in real-time
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Track carbon flux through various metabolic pathways
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Assess metabolic alterations in disease states
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Study glucose utilization in specific tissues or cell types
For example, studies have employed 13C-labeled glucose to assess glucose utilization in lung cancer-induced cachexia and diet-induced obesity (DIO) mouse models . The 13C-labeled glucose tracer, upon metabolism, produces 13CO2 that can be detected in exhaled breath, providing a non-invasive method to quantify glucose uptake and consumption in real-time .
NMR Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most powerful applications of L-Glucose-3-13C and other 13C-labeled glucose variants. The presence of the 13C isotope creates a distinct NMR signal that can be traced as the labeled carbon moves through various metabolic intermediates.
13C NMR isotopomer analysis has been used to reveal connections between pyruvate cycling and glucose-stimulated insulin secretion in pancreatic beta cells . Studies have shown that when cells are incubated with [U-13C6]glucose (universally labeled glucose), cellular glutamate becomes highly enriched in 13C as a result of glucose oxidation in the TCA cycle .
Through 13C NMR isotopomer analysis of metabolic intermediates like glutamate, researchers can:
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Distinguish between different metabolic fates of glucose
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Quantify relative flux through competing metabolic pathways
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Identify novel metabolic connections between pathways
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Assess metabolic alterations in disease states
The analysis of 13C labeling patterns in metabolic intermediates provides insights into the activity of specific enzymes and pathways that would be difficult or impossible to obtain through other methods .
Applications in Tissue-Specific Metabolism
Liver Metabolism Studies
13C-labeled glucose compounds have been instrumental in studying liver metabolism, which is central to human physiology and influences the pathogenesis of common metabolic diseases . Global 13C tracing and metabolic flux analysis in intact human liver tissues have revealed important insights into hepatic metabolism.
Studies using 13C-enriched medium containing labeled glucose and amino acids have allowed:
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Qualitative assessment of metabolic activities in liver tissues
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Monitoring of 13C incorporation into cellular products and metabolic intermediates
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Determination of system properties such as respiration and carbon flow
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Investigation of gluconeogenesis and other liver-specific metabolic pathways
For instance, research has revealed that liver tissue glucose exhibits a complex mass isotopomer distribution (MID) consisting of approximately one-third 13C6 (indicating uptake from medium), one-third 13C0 (unlabeled, likely from glycogen breakdown), and the remainder (13C1 to 13C5) potentially reflecting gluconeogenesis or pentose phosphate pathway activity .
Neuronal Metabolism Investigations
13C-labeled glucose derivatives have also been employed to study glucose and lactate metabolism in the brain, particularly to investigate metabolic interactions between neurons and astrocytes .
13C-NMR spectroscopy has proven to be a powerful method for analyzing brain metabolism, with both [1-13C]glucose and [3-13C]lactate infusions inducing the labeling of brain amino acids and lactate . These studies have helped elucidate:
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Metabolic preferences of neurons and astrocytes
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Competition between glucose and lactate as neuronal substrates
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Coupling between neuronal activity and metabolic responses
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Metabolic adaptations under different physiological conditions
Early studies using NMR spectroscopy showed that when neurons were incubated with [1-13C]glucose, the latter proved to be an efficient substrate, though surprisingly to a lesser extent than in astrocytes in some investigations .
Analytical Techniques and Methodologies
Mass Spectrometry Applications
In addition to NMR spectroscopy, liquid chromatography-mass spectrometry (LC-MS) has been utilized to analyze polar metabolites in 13C-labeled tissues and spent medium. For example, LC-MS analysis of 13C-labeled liver tissues has resulted in hundreds of LC-MS peaks representing putative metabolites, many of which gained detectable 13C enrichment after periods of labeling .
These analytical approaches allow researchers to:
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Identify metabolites synthesized by tissues during specific time periods
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Determine the extent of 13C enrichment in various metabolites
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Track the metabolic fate of 13C-labeled substrates
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Quantify relative flux through different metabolic pathways
The combination of LC-MS and NMR provides complementary information, with LC-MS offering higher sensitivity and NMR providing detailed structural information about labeled metabolites.
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